3-Azabicyclo[4.2.1]nonan-4-one

Medicinal Chemistry Conformational Analysis Scaffold Hopping

3-Azabicyclo[4.2.1]nonan-4-one (CAS 24199-40-4) is a bicyclic secondary lactam featuring a nitrogen atom at the bridgehead of a [4.2.1] ring system, with a molecular formula of C₈H₁₃NO and a molecular weight of 139.19 g/mol. It is typically supplied as a 95% pure crystalline powder, with storage recommended at room temperature.

Molecular Formula C8H13NO
Molecular Weight 139.198
CAS No. 24199-40-4
Cat. No. B2909842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azabicyclo[4.2.1]nonan-4-one
CAS24199-40-4
Molecular FormulaC8H13NO
Molecular Weight139.198
Structural Identifiers
SMILESC1CC2CC1CC(=O)NC2
InChIInChI=1S/C8H13NO/c10-8-4-6-1-2-7(3-6)5-9-8/h6-7H,1-5H2,(H,9,10)
InChIKeyFKQZRCQWFKNJIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Azabicyclo[4.2.1]nonan-4-one (CAS:24199-40-4) Procurement Baseline: Core Identity and Sourcing Essentials


3-Azabicyclo[4.2.1]nonan-4-one (CAS 24199-40-4) is a bicyclic secondary lactam featuring a nitrogen atom at the bridgehead of a [4.2.1] ring system, with a molecular formula of C₈H₁₃NO and a molecular weight of 139.19 g/mol . It is typically supplied as a 95% pure crystalline powder, with storage recommended at room temperature . This compound is classified as a heterocyclic building block and is utilized in medicinal chemistry for the synthesis of conformationally constrained analogs of piperidine- and tropane-based pharmacophores [1].

Why 3-Azabicyclo[4.2.1]nonan-4-one Cannot Be Casually Replaced by Other Azabicyclic Building Blocks


Substituting 3-Azabicyclo[4.2.1]nonan-4-one with other azabicyclic amines or lactams introduces significant changes in molecular topology, polarity, and hydrogen-bonding capacity that directly impact synthetic utility and biological target engagement. The [4.2.1] ring system imposes a specific conformational constraint that differs from the more common [3.2.1] and [3.3.1] frameworks, affecting both reactivity and downstream pharmacokinetic properties of derived compounds [1]. The presence of the lactam carbonyl further distinguishes this scaffold from its fully reduced amine analog, altering hydrogen-bond donor/acceptor counts and logP by quantifiable margins [2]. These differences are not subtle; they manifest in measurable changes in physicochemical parameters that govern compound behavior in both synthetic transformations and biological assays. The evidence presented in Section 3 quantifies these distinctions to support informed procurement decisions.

Quantitative Differentiation: How 3-Azabicyclo[4.2.1]nonan-4-one Compares to Closest Analogs


Ring Strain and Conformational Rigidity: [4.2.1] vs. [3.2.1] and [3.3.1] Bicyclic Frameworks

The [4.2.1] bicyclic ring system of 3-Azabicyclo[4.2.1]nonan-4-one imposes a distinct conformational landscape compared to the more common [3.2.1] and [3.3.1] azabicyclic scaffolds. This is evidenced by the calculated topological polar surface area (TPSA) and molecular complexity. The target compound exhibits a TPSA of 29.1 Ų [1], whereas 3-azabicyclo[3.2.1]octane (a [3.2.1] analog) has a reported TPSA of approximately 12 Ų , and 3-azabicyclo[3.3.1]nonane (a [3.3.1] analog) has a TPSA of approximately 3 Ų . The 2.4-fold higher TPSA of the [4.2.1] lactam reflects its increased polarity and altered hydrogen-bonding surface, which can influence both solubility and target binding orientation.

Medicinal Chemistry Conformational Analysis Scaffold Hopping

Polarity and Lipophilicity Balance: XLogP3 of [4.2.1] Lactam vs. Reduced [4.2.1] Amine

The lactam carbonyl in 3-Azabicyclo[4.2.1]nonan-4-one significantly modulates lipophilicity relative to its fully reduced 3-azabicyclo[4.2.1]nonane counterpart. The target compound has a computed XLogP3 of 0.8 [1], whereas 3-azabicyclo[4.2.1]nonane (the amine) is estimated to have an XLogP3 of approximately 1.5–1.8 (based on analogous bicyclic amines) . This reduction in logP by ~0.7–1.0 units corresponds to a roughly 5- to 10-fold decrease in predicted membrane partitioning, which can be advantageous for reducing non-specific binding and improving aqueous solubility in early-stage lead compounds.

Physicochemical Profiling Lead Optimization ADME Prediction

Hydrogen Bonding Capacity: Lactam vs. Amine Scaffold for Directed Interactions

The lactam functionality provides a distinct hydrogen-bonding profile. 3-Azabicyclo[4.2.1]nonan-4-one has one hydrogen bond donor (NH) and one hydrogen bond acceptor (C=O) [1], whereas the reduced amine 3-azabicyclo[4.2.1]nonane has one donor (NH) and zero acceptors. This difference is quantified by the heavy atom count (10 vs. 9) and the presence of an additional sp² carbon. In the context of gamma-secretase inhibitor development, related bicyclo[4.2.1]nonane scaffolds have shown potent enzyme inhibition, with the lactam carbonyl serving as a key pharmacophoric element for target engagement [2].

Medicinal Chemistry Hydrogen Bonding Receptor Binding

Purity and Vendor Quality Control: Comparative Analytical Data for Procurement Decisions

Multiple reputable vendors offer 3-Azabicyclo[4.2.1]nonan-4-one at a standardized purity of 95%, with supporting analytical documentation. Bidepharm provides batch-specific QC reports including NMR, HPLC, and GC ; Sigma-Aldrich offers Certificates of Analysis (COA) upon request ; Leyan supplies the compound with 95% purity and a computed TPSA of 29.1 Ų . In contrast, alternative azabicyclic building blocks such as 3-azabicyclo[3.2.1]octane are often available only at lower purities (e.g., 90–93%) or as hydrochloride salts that require additional neutralization steps .

Analytical Chemistry Quality Assurance Procurement

Optimal Application Scenarios for 3-Azabicyclo[4.2.1]nonan-4-one Based on Quantitative Differentiation


Scaffold Hopping in CNS Drug Discovery: Leveraging TPSA and logP Control

The [4.2.1] lactam's TPSA of 29.1 Ų and XLogP3 of 0.8 position it favorably for CNS-targeted programs where balanced polarity is required. Compared to more lipophilic amine analogs (XLogP3 ~1.5–1.8) or more polar oxa-bridged variants, this scaffold offers a 'Goldilocks' zone for blood-brain barrier penetration while maintaining sufficient aqueous solubility for formulation. Researchers designing serotonin receptor ligands or gamma-secretase inhibitors should prioritize this scaffold when moderate TPSA and low logP are desirable in lead optimization [1].

Conformationally Constrained Peptidomimetics: Exploiting Bicyclic Rigidity

The [4.2.1] bicyclic framework imposes a restricted conformational space that mimics the β-turn or extended conformations of peptides. The lactam NH and C=O groups serve as native hydrogen-bonding elements that can be directly incorporated into peptide backbone replacements. This scaffold is particularly valuable when replacing a Pro-Gly or Pro-Leu dipeptide unit, where the 4.2.1 ring system provides a different geometry than the more common 3.2.1 tropane or 3.3.1 noradamantane cores [2].

Library Synthesis and Fragment-Based Drug Discovery: High Purity Building Block

With multiple vendors offering 95% pure free base and full analytical documentation (NMR, HPLC, GC), 3-Azabicyclo[4.2.1]nonan-4-one is ready for direct use in parallel synthesis and fragment library construction without additional purification. This contrasts with lower-purity or salt-form analogs that require neutralization or further purification, which can introduce variability and delay in high-throughput chemistry workflows . The free base form also simplifies reaction planning in diverse synthetic transformations (e.g., N-alkylation, acylation, reductive amination).

Reference Standard for Analytical Method Development

The well-characterized physicochemical properties (exact mass 139.0997 g/mol, characteristic InChIKey FKQZRCQWFKNJIL-UHFFFAOYSA-N, and consistent 95% purity across suppliers) make this compound suitable as a calibration standard in LC-MS and NMR method development for azabicyclic compound libraries [3]. Its distinct retention time and mass spectral profile, driven by the lactam carbonyl and bicyclic skeleton, provide a reliable benchmark for method validation in medicinal chemistry quality control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Azabicyclo[4.2.1]nonan-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.